molecular formula C13H12ClN B2915797 3-[(4-Chlorophenyl)methyl]aniline CAS No. 1181603-39-3

3-[(4-Chlorophenyl)methyl]aniline

Cat. No.: B2915797
CAS No.: 1181603-39-3
M. Wt: 217.7
InChI Key: WBVODIPDOINBAH-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chlorinated phenyl group attached to a benzyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methyl]aniline can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Another method involves the reduction of 3-[(4-Chlorophenyl)methyl]nitrobenzene using hydrogen gas in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Catalytic hydrogenation and nucleophilic substitution reactions are commonly employed in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro derivatives to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-[(4-Chlorophenyl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: Similar in structure but lacks the benzyl group.

    Benzylamine: Contains a benzyl group but lacks the chlorinated phenyl group.

    4-Chlorobenzylamine: Contains both the chlorinated phenyl and benzyl groups but differs in the position of the amine group.

Uniqueness

3-[(4-Chlorophenyl)methyl]aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-12-6-4-10(5-7-12)8-11-2-1-3-13(15)9-11/h1-7,9H,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVODIPDOINBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181603-39-3
Record name 3-[(4-chlorophenyl)methyl]aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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